molecular formula C8H5ClO2S2 B7968308 benzothiophene-6-sulfonyl chloride

benzothiophene-6-sulfonyl chloride

Cat. No.: B7968308
M. Wt: 232.7 g/mol
InChI Key: LBFFTKZMMZJDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzothiophene-6-sulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClO2S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: benzothiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of benzo[b]thiophene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of benzo[b]thiophene-6-sulfonyl chloride may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide bonds, which are crucial in many biological and chemical processes .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds. This interaction can inhibit or enhance the function of specific molecular targets, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-sulfonyl chloride
  • Benzo[b]thiophene-3-sulfonyl chloride
  • Benzo[b]thiophene-4-sulfonyl chloride

Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group significantly influences their reactivity and applications. benzothiophene-6-sulfonyl chloride is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity .

Properties

IUPAC Name

1-benzothiophene-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFFTKZMMZJDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.